molecular formula C24H29FN6O4 B12769243 Zbx3PZ7A0F CAS No. 849470-12-8

Zbx3PZ7A0F

Cat. No.: B12769243
CAS No.: 849470-12-8
M. Wt: 484.5 g/mol
InChI Key: QAMJBKXUQQOLPQ-AQRBRUGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Zbx3PZ7A0F undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Zbx3PZ7A0F has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Zbx3PZ7A0F involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Zbx3PZ7A0F is unique in its structure and properties. Similar compounds include other synthetic chemicals with similar molecular formulas and functional groups. Some of these compounds include:

  • BMS-644950
  • Other fluorophenyl derivatives
  • Pyrimidinyl compounds

These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and effects .

Properties

CAS No.

849470-12-8

Molecular Formula

C24H29FN6O4

Molecular Weight

484.5 g/mol

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl-(2-methyl-1,2,4-triazol-3-yl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/C24H29FN6O4/c1-14(2)21-19(10-9-17(32)11-18(33)12-20(34)35)22(15-5-7-16(25)8-6-15)29-23(28-21)30(3)24-26-13-27-31(24)4/h5-10,13-14,17-18,32-33H,11-12H2,1-4H3,(H,34,35)/b10-9+/t17-,18-/m1/s1

InChI Key

QAMJBKXUQQOLPQ-AQRBRUGDSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)C3=NC=NN3C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)C3=NC=NN3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.